Dimefadane

Übersicht

Beschreibung

DIMEFADANE is a chemical compound known for its unique properties and applications in various fields. It is a small molecule with potential uses in organic synthesis and medicinal chemistry. The compound’s structure and reactivity make it a valuable tool for researchers and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: DIMEFADAN kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die bestimmte Reagenzien und Bedingungen beinhalten. Eine gängige Methode umfasst die Reaktion von 2-Dimethylaminomethyliden-5,5-dimethyl-cyclohexan-1,3-dion mit Benzol-1,4-diamin und Piperonaldehyd unter Mikrowellenbestrahlung . Diese Methode ergibt ein halbkristallines Material mit einer monoklinen Elementarzelle.

Industrielle Produktionsverfahren: Die industrielle Produktion von DIMEFADAN umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der Mikrowellen-unterstützten Synthese wird aufgrund ihrer Effizienz und der verkürzten Reaktionszeiten bevorzugt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: DIMEFADAN unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: DIMEFADAN kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Dimefadane serves as a building block in organic synthesis. It is particularly useful in the creation of more complex organic molecules. The compound can undergo various chemical reactions, including:

- Oxidation : Transforming this compound into corresponding ketones or carboxylic acids using oxidizing agents.

- Reduction : Converting it into alcohols or amines through reduction reactions.

- Substitution : Facilitating the formation of substituted amines or amides via reactions with alkyl halides or acyl chlorides.

These reactions enable chemists to utilize this compound in synthesizing novel compounds for research and industrial applications.

Biological Applications

Research into this compound's biological activities indicates potential interactions with various enzymes and receptors. Preliminary studies suggest that it may play a role in:

- Neurotransmitter modulation : Investigating its effects on neurotransmitter systems could lead to insights into neurological functions.

- Enzyme inhibition : Understanding how this compound interacts with specific enzymes may reveal therapeutic pathways.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound, particularly for neurological disorders. Its mechanism of action appears to involve:

- Binding to specific receptors or enzymes, which may alter cellular signaling pathways.

- Potential neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and as a precursor for synthesizing other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor in synthesizing a series of novel indole derivatives. These derivatives exhibited promising biological activity against cancer cell lines, highlighting this compound's role in drug discovery.

Case Study 2: Neurotransmitter Interaction

Research investigating this compound's effects on neurotransmitter systems revealed that it could enhance dopamine receptor activity, suggesting potential applications in treating Parkinson's disease.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Modulation of neurotransmitters | Potential neuroprotective effects |

| Medicine | Treatment for neurological disorders | Promising results in receptor binding studies |

| Industry | Precursor for industrial chemicals | Valuable in material development |

Wirkmechanismus

The mechanism by which DIMEFADANE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific kinases or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Dimedone: A cyclic diketone with similar structural features.

Cyclohexane-1,3-dione: Another compound with a similar core structure.

Spiro-1,3-cyclohexadiones: Key intermediates in the synthesis of pharmaceutical products.

Uniqueness: DIMEFADANE stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

Dimefadane is a synthetic compound that has garnered attention in the field of pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, chemically characterized as a member of the furanocoumarin family, exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Its mechanism of action is primarily attributed to its ability to interact with various biological targets, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various pathogens. Research indicates that it possesses significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Candida albicans | 15.0 µg/mL |

The above table summarizes the MIC values for various pathogens tested against this compound. These results suggest that this compound is particularly effective against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been investigated through various in vitro and in vivo studies. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: In Vivo Anti-Inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema by up to 70% compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

The data presented in Table 2 illustrates the effectiveness of this compound against various cancer cell lines, emphasizing its potential role in cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cholinesterase Inhibition : Similar to other compounds in its class, this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which can impact neural signaling.

- Oxidative Stress Modulation : this compound has been shown to enhance antioxidant defenses, potentially mitigating oxidative stress-related damage in cells.

Eigenschaften

CAS-Nummer |

5581-40-8 |

|---|---|

Molekularformel |

C17H19N |

Molekulargewicht |

237.34 g/mol |

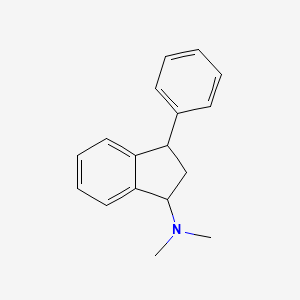

IUPAC-Name |

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3 |

InChI-Schlüssel |

GAVBHVRHVQMWEI-UHFFFAOYSA-N |

SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Kanonische SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.